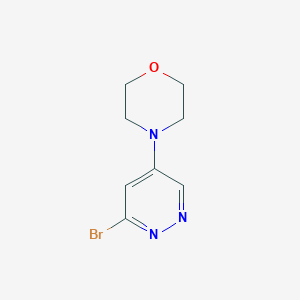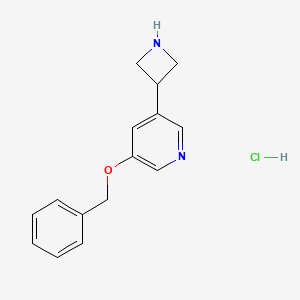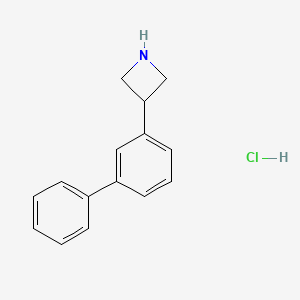
3-(3-Biphenylyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32662241 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32662241 involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: Industrial production of MFCD32662241 involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires optimizing the reaction conditions to ensure consistent quality and yield. The use of advanced equipment and automation in the production process helps in achieving high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32662241 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32662241 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD32662241 depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Aplicaciones Científicas De Investigación
MFCD32662241 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and its use in developing new therapeutic agents. In medicine, MFCD32662241 is being investigated for its potential to treat various diseases. In industry, it is used in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of MFCD32662241 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. Understanding the mechanism of action is crucial for developing new applications and improving the compound’s efficacy.
Propiedades
Fórmula molecular |
C15H16ClN |
|---|---|
Peso molecular |
245.74 g/mol |
Nombre IUPAC |
3-(3-phenylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)13-7-4-8-14(9-13)15-10-16-11-15;/h1-9,15-16H,10-11H2;1H |
Clave InChI |
VDZKJBPVQSVEFM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=CC(=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)


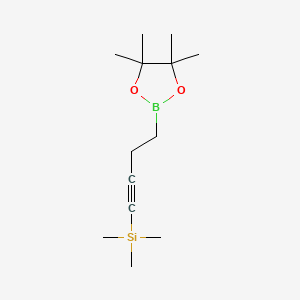
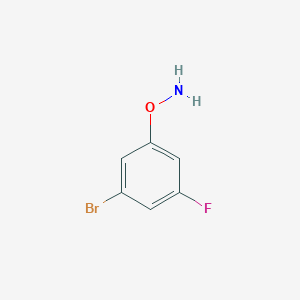

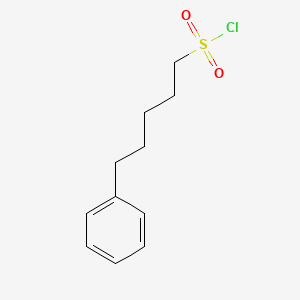
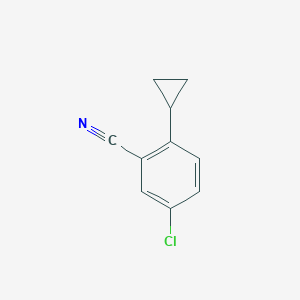
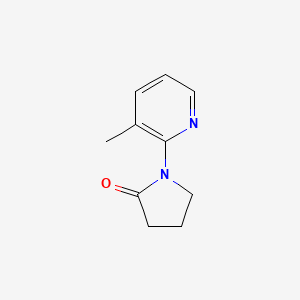
![2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid](/img/structure/B13694128.png)
